molecular formula C14H25NO5 B1448389 1-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylic acid CAS No. 1796908-88-7

1-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylic acid

Cat. No. B1448389
M. Wt: 287.35 g/mol
InChI Key: VTFQKTAQTXZWSV-UHFFFAOYSA-N
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Description

“1-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 1796908-88-7 . It’s used in pharmaceutical testing .


Molecular Structure Analysis

The IUPAC Name for this compound is 1-((tert-butoxycarbonyl)amino)-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylic acid . The Inchi Code is 1S/C12H21NO5/c1-10(2,3)18-9(17)13-12(8(15)16)6-7(14)11(12,4)5/h7,14H,6H2,1-5H3,(H,13,17)(H,15,16) .

Scientific Research Applications

Application 1: Dipeptide Synthesis

  • Summary of Application : This compound is used in the synthesis of dipeptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents .
  • Methods of Application : A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Application 2: Chiral Separation

  • Summary of Application : An effective approach to separate chiral (2 S,4 S)-1- (tert -butoxy carbonyl)-4- (methoxymethyl) pyrrolidine-2-carboxylic acid ((2 S,4 S)-TBMP)) from mixed (2 S,4 S)-TBMP and (2 S,4 R)-1- (tert -butoxy carbonyl)-4- (methoxymethyl) pyrrolidine-2-carboxylic acid ((2 S,4 R)-TBMP), an important intermediate for the anti-HCV drug Velpatasvir, was developed .

Application 3: Amine Protection

  • Summary of Application : The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis .
  • Methods of Application : Simple rapid stirring of a mixture of the amine and di-tert-butyl dicarbonate (Boc2O) suspended in water at ambient temperature .
  • Results or Outcomes : The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Application 4: NCA Formation

  • Results or Outcomes : Spontaneity of the reactions to form stable NCAs’ was found to increase with peptide length .

Safety And Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-ethoxy-2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-7-19-9-8-14(10(16)17,13(9,5)6)15-11(18)20-12(2,3)4/h9H,7-8H2,1-6H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFQKTAQTXZWSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1(C)C)(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylic acid
Reactant of Route 2
1-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylic acid
Reactant of Route 3
1-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylic acid
Reactant of Route 4
1-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylic acid
Reactant of Route 5
1-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylic acid

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